molecular formula C12H16N2O3 B13964805 Methyl 3-amino-5-morpholinobenzoate

Methyl 3-amino-5-morpholinobenzoate

Cat. No.: B13964805
M. Wt: 236.27 g/mol
InChI Key: FLOPEBVVJZYFKA-UHFFFAOYSA-N
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Description

General Chemical Context of Aromatic Ester Derivatives

Aromatic esters, and specifically benzoate (B1203000) esters, are a cornerstone of organic chemistry. chemicalbook.com They are formally derived from benzoic acid, a simple aromatic carboxylic acid, through the replacement of the acidic proton of the carboxyl group with an alkyl or aryl group. wikipedia.org The general structure of a methyl benzoate, for instance, is C₆H₅COOCH₃. wikipedia.org These compounds are prevalent in both nature and industry, contributing to the fragrances of fruits and finding use as solvents. wikipedia.org

From a synthetic standpoint, benzoate esters are valuable intermediates. The ester functional group is relatively stable but can undergo a variety of transformations. It can be hydrolyzed back to the corresponding carboxylic acid and alcohol under either acidic or basic conditions, a reaction often termed saponification in the latter case. chemicalbook.com The aromatic ring of the benzoate ester can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing ester group and any other substituents present. wikipedia.org Furthermore, the carbonyl carbon of the ester is susceptible to nucleophilic attack, allowing for transformations into other functional groups. wikipedia.org The stability and reactivity of benzoate esters make them key components in the multi-step synthesis of more complex molecules. nih.gov

Significance of Amine and Morpholine (B109124) Substituents in Chemical Functionality

The chemical behavior of a benzoate ester is profoundly influenced by the nature and position of substituents on the aromatic ring. The introduction of amine (-NH₂) and morpholine moieties, as seen in Methyl 3-amino-5-morpholinobenzoate, imparts a rich and varied functionality to the parent molecule.

The amine group is a powerful electron-donating group and a primary nucleophile. chemicalbook.com Its presence on the benzene (B151609) ring activates the ring towards electrophilic substitution. The basic nature of the amine group means it can be protonated to form an ammonium (B1175870) salt, a transformation that can be used to alter the solubility of the molecule or to protect the amine during certain reactions. The nucleophilicity of the amine allows it to react with a wide range of electrophiles, forming new carbon-nitrogen or heteroatom-nitrogen bonds, a fundamental strategy in the synthesis of pharmaceuticals and other complex organic materials. nih.gov

Positioning of this compound within Complex Organic Synthesis

This compound (CAS Number: 1259445-26-5) is a polysubstituted aromatic compound that stands as a potentially valuable building block in organic synthesis. a2bchem.comsigmaaldrich.com Its structure combines the functionalities of a benzoate ester, a primary aromatic amine, and a tertiary morpholine amine. This trifunctional nature suggests a number of strategic applications in the construction of more elaborate molecular architectures.

While specific research detailing the synthesis and applications of this compound is not extensively documented in peer-reviewed literature, its synthetic utility can be inferred from the reactivity of its constituent parts. A plausible synthetic route to this compound would involve the functionalization of a pre-existing di-substituted benzene ring, for example, starting from a derivative of 3,5-diaminobenzoic acid or 3-amino-5-halobenzoic acid.

In complex syntheses, this compound could serve as a versatile scaffold.

The primary amino group is a prime site for derivatization. It can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling after conversion to a halide or triflate) to build larger, more complex structures.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, acid chloride, or other carboxylic acid derivatives. This provides another avenue for extending the molecular framework.

The morpholine nitrogen , while less reactive than the primary amine, can still participate in reactions such as salt formation or quaternization, which could be used to modify the physical properties of the molecule.

The strategic placement of these three groups allows for selective and sequential reactions, making this compound a potentially useful intermediate for creating libraries of compounds for screening purposes or for the targeted synthesis of complex molecules with potential applications in materials science or medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1259445-26-5 a2bchem.comsigmaaldrich.com
Molecular Formula C₁₂H₁₆N₂O₃ a2bchem.com

Table 2: Comparison of Related Substituted Methyl Benzoates

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Source
Methyl 3-morpholinobenzoate C₁₂H₁₅NO₃ 221.25 42-46 nih.gov
Methyl 3-aminobenzoate C₈H₉NO₂ 151.16 N/A nih.gov
Methyl 3-amino-5-bromobenzoate C₈H₈BrNO₂ 230.06 N/A

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Methyl benzoate
Benzoic acid
Piperidine
3,5-diaminobenzoic acid
3-amino-5-halobenzoic acid
Methyl 3-morpholinobenzoate
Methyl 3-aminobenzoate
Methyl 3-amino-5-bromobenzoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 3-amino-5-morpholin-4-ylbenzoate

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-6-10(13)8-11(7-9)14-2-4-17-5-3-14/h6-8H,2-5,13H2,1H3

InChI Key

FLOPEBVVJZYFKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2CCOCC2)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Amino 5 Morpholinobenzoate Systems

Elucidation of Complex Reaction Pathways and Transition States

The reactivity of Methyl 3-amino-5-morpholinobenzoate is governed by the interplay of its three key functional groups: the aniline-type amino group, the tertiary amine within the morpholine (B109124) ring, and the methyl ester. Reaction pathways are often complex, involving multiple steps and intermediates. For instance, the nucleophilicity of the nitrogen atoms, particularly the one in the morpholine ring, makes it a common site for reactions such as alkylation and acylation. researchgate.nete3s-conferences.org

The aromatic ring, activated by two amino substituents, is susceptible to electrophilic substitution. However, the steric hindrance imposed by the bulky morpholine group and the deactivating effect of the meta-positioned methyl ester group can influence the regioselectivity of these reactions. Computational studies on similar aromatic systems help in elucidating the transition states of these transformations, revealing the energy barriers for different substitution patterns. The presence of multiple reaction sites can lead to the formation of various products, and controlling the reaction conditions is key to achieving selectivity. The degradation of morpholine itself, for example, has been shown to proceed via cleavage of the C-N bond, initiated by enzymes like cytochrome P450, leading to an amino acid intermediate. nih.gov This suggests that under certain oxidative conditions, the morpholine moiety of the title compound could undergo similar ring-opening reactions.

Radical Processes and Electron Transfer Mechanisms

Nitrogen-centered radicals play a significant role in the chemistry of many nitrogen-containing compounds. nih.gov The morpholine and amino groups in this compound can serve as precursors to such radical species under appropriate conditions.

Aminyl radicals (R₂N•) can be generated from the morpholine moiety of this compound. acs.org This can be achieved through several methods, including homolytic cleavage of an N-X bond (where X is a heteroatom), or through single-electron transfer (SET) processes. acs.org For example, reaction with an oxidizing agent could remove an electron from the lone pair of the morpholine nitrogen, forming a radical cation which can then be deprotonated to yield a neutral aminyl radical. These nitrogen-centered radicals are typically classified as π-type radicals, where the unpaired electron resides in a p-orbital. nih.govacs.org

Aminyl radicals are generally considered weakly nucleophilic and may participate in reactions such as hydrogen atom abstraction or addition to π-systems. acs.org Their reactivity is influenced by the substituents on the nitrogen atom. In the case of the morpholino-derived radical, the presence of the ether oxygen within the ring can affect its stability and subsequent reaction pathways.

Table 1: Potential Reactions of Aminyl Radicals Derived from the Morpholine Moiety

Reaction TypeDescriptionPotential Outcome
Hydrogen Atom AbstractionThe aminyl radical abstracts a hydrogen atom from another molecule.Formation of a new C-H bond and a new radical species.
Addition to AlkenesThe radical adds across a carbon-carbon double bond.Formation of a new C-N bond and a carbon-centered radical.
CyclizationIntramolecular addition to the aromatic ring.Formation of a new heterocyclic ring system.
DimerizationTwo aminyl radicals combine.Formation of a hydrazine-type linkage.

While aminyl radicals are often described as weakly nucleophilic, their addition to electron-deficient π-systems is a known process. acs.org The success of such a reaction depends on matching the polarity of the radical and the substrate. A nucleophilic radical will preferentially add to an electron-poor species. acs.org The aminyl radical derived from the morpholine ring could potentially add to activated alkenes or other radical acceptors. researchgate.net

Furthermore, iminyl radicals (R₂C=N•), which can be formed from the corresponding imines, are excellent radical acceptors. researchgate.netacs.org While not directly present in the parent molecule, synthetic modifications could introduce functionalities that, upon radical generation, lead to intramolecular nucleophilic additions, providing pathways to complex nitrogen-containing heterocyclic structures.

Fragmentation Mechanisms in Mass Spectrometry

Mass spectrometry is a powerful tool for the structural elucidation of organic molecules, and understanding the characteristic fragmentation patterns of this compound is essential for its identification. The fragmentation is dictated by the molecule's functional groups, leading to specific cleavage processes.

Alpha-cleavage is a dominant fragmentation pathway for amines and ethers. jove.comjove.com In this compound, this process is particularly relevant for the morpholine ring. Upon ionization in the mass spectrometer, a radical cation is formed. The cleavage of a bond alpha (adjacent) to the nitrogen atom is a favorable process because it leads to the formation of a resonance-stabilized iminium ion. jove.comlibretexts.org

For the morpholine moiety, there are two C-C bonds alpha to the nitrogen. Cleavage of the C-C bond within the ring would lead to the expulsion of a neutral radical and the formation of a charged fragment. A key fragmentation would involve the cleavage of the C-C bonds adjacent to the nitrogen within the morpholine ring, leading to the loss of ethylene (B1197577) oxide or related fragments. researchgate.net Another significant alpha-cleavage involves the bond between the morpholine nitrogen and the aromatic ring. However, the most characteristic alpha-cleavage for cyclic amines involves the breaking of a C-C bond within the ring adjacent to the nitrogen. This would result in the opening of the ring and the formation of a stable iminium cation. future4200.com A peak corresponding to the loss of a hydrogen atom (M-1) is also common for amines. youtube.com

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen atom. wikipedia.orglibretexts.org The reaction proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. youtube.com

In the case of this compound itself, a classical McLafferty rearrangement is not possible as there are no γ-hydrogens available on a flexible alkyl chain attached to the ester group. However, aromatic esters like methyl benzoate (B1203000) exhibit their own characteristic fragmentation patterns. youtube.com Common fragmentations include the loss of the alkoxy group (•OCH₃) to form an acylium ion (m/z 178), followed by the loss of carbon monoxide (CO) to yield a phenyl cation (m/z 150). youtube.com Further fragmentation of the aromatic ring structure can also occur. While the classic McLafferty rearrangement is absent, understanding these alternative fragmentation pathways for the ester portion is crucial for interpreting the mass spectrum of the title compound and its derivatives. acs.orgacs.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

ProcessFragment LostPredicted m/z of Observed Ion
Molecular Ion-236
Loss of methoxy (B1213986) radical•OCH₃205
Loss of methyl group•CH₃221
Alpha-cleavage of morpholineC₂H₄O178
Loss of morpholino group•C₄H₈NO151 (benzoic acid methyl ester radical cation)
Acylium ion formationC₄H₈NO178 (from loss of morpholino group and H transfer)

Analysis of Alkyl-Radical and Alkene Loss Pathways

In mass spectrometry, the fragmentation of molecules like this compound would likely involve the loss of alkyl radicals and alkenes from the morpholine ring. The morpholine moiety can undergo ring-opening followed by fragmentation. The loss of an ethyl radical (•CH2CH3) or an ethylene molecule (CH2=CH2) could be plausible pathways, driven by the stability of the resulting radical cation. The fragmentation would be initiated by the ionization of a lone pair of electrons, likely on the nitrogen of the morpholine or the amino group.

Influence of Aromatic Substituents on Fragmentation Patterns

The fragmentation patterns of this compound would be significantly influenced by the nature of the substituents on the aromatic ring. The amino and morpholino groups are electron-donating groups, which would stabilize the parent molecular ion. The ester group (COOCH3) is an electron-withdrawing group. The interplay of these groups would direct the fragmentation. For instance, the presence of the amino group would likely promote alpha-cleavage relative to the aromatic ring.

Intramolecular Cyclization and Heteroaromatization Reactions

Intramolecular cyclization of this compound could potentially occur under specific reaction conditions. For example, the amino group could react with the ester group, leading to the formation of a lactam. This would likely require high temperatures or the use of a catalyst. Subsequent dehydration or other elimination reactions could then lead to a heteroaromatic system. The feasibility of such a reaction would depend on the reaction conditions and the relative positioning of the functional groups.

Investigation of Stereochemical Outcomes in Transformations

Given that this compound does not possess any stereocenters in its ground state, investigations into stereochemical outcomes would only be relevant in the context of reactions that introduce chirality. For example, if the aromatic ring were to be hydrogenated, this could create stereocenters. The stereochemical outcome of such a reaction would depend on the catalyst used and the reaction conditions. Without specific reactions being studied, a detailed analysis of stereochemical outcomes is not possible.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of methyl 3-amino-5-morpholinobenzoate in solution. Both proton (¹H) and heteronuclear NMR methodologies offer profound insights into the molecule's connectivity, conformation, and dynamic behavior.

Conformational Analysis and Dynamic Processes via Proton NMR

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the conformational preferences of the morpholine (B109124) ring and its orientation relative to the benzoate (B1203000) core. The chemical shifts and coupling constants of the morpholine protons provide a detailed picture of the ring's chair conformation. In many morpholine-containing compounds, the chair conformation is the most stable, and the protons on the morpholine ring typically exhibit distinct axial and equatorial signals. The dynamic processes, such as ring inversion of the morpholine moiety, can also be studied using variable temperature NMR experiments. These studies reveal the energy barriers associated with conformational changes, providing a deeper understanding of the molecule's flexibility and its preferred shapes in solution.

Monitoring Reaction Progress and Detecting Intermediates by NMR

NMR spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics and the optimization of reaction conditions. Furthermore, in-situ NMR monitoring can lead to the detection and characterization of transient intermediates that are crucial for understanding the reaction mechanism but are difficult to isolate. This is particularly valuable in multi-step syntheses where this compound is a precursor.

Application of Heteronuclear NMR Techniques (e.g., ¹¹B NMR for Coordination)

While direct heteronuclear NMR data for this compound itself is not extensively reported in publicly available literature, the application of such techniques to its derivatives provides significant insights. For instance, in the context of its use in the synthesis of boronic acid derivatives, ¹¹B NMR spectroscopy would be a critical tool. This technique is highly sensitive to the coordination environment of the boron atom and would be used to confirm the formation of boronic acids or boronate esters. The chemical shift and line shape of the ¹¹B NMR signal would provide definitive evidence of the covalent bond formation between the boron atom and the phenyl ring, as well as information about the coordination state of the boron center.

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound, X-ray crystallography provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information allows for the definitive determination of the molecule's absolute and relative stereochemistry, if chiral centers are present.

Crystallographic studies on analogous morpholine-substituted benzoates have revealed detailed conformational information. For instance, the dihedral angle between the phenyl ring and the mean plane of the morpholine ring has been determined in similar structures, providing insight into the relative orientation of these two key structural motifs. In one substituted benzoate derivative, these dihedral angles were found to be 67.97 (4)° and 7.74 (3)°. Hydrogen bonding interactions, which play a crucial role in the supramolecular assembly of the crystal lattice, are also elucidated through X-ray diffraction. These interactions can involve the amino group, the ester functionality, and the oxygen and nitrogen atoms of the morpholine ring.

Below is a table summarizing typical crystallographic data that could be obtained for a morpholine-containing benzoate derivative.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.948(5)
b (Å)18.033(4)
c (Å)10.577(5)
β (°)90.40(1)
Volume (ų)1133.4(1)
Z4

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Support

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of this compound and its synthetic derivatives. HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. This is a critical step in verifying the identity of the synthesized compound.

In addition to providing the exact mass of the molecular ion, HRMS coupled with fragmentation techniques (e.g., MS/MS) can offer valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of the methoxy (B1213986) group from the ester, cleavage of the morpholine ring, and fragmentation of the aromatic core. This fragmentation data provides strong corroborating evidence for the proposed structure.

Utilizing Spectroscopic Probes for Understanding Solvent-Solute Interactions

The spectroscopic properties of this compound can be sensitive to the surrounding solvent environment. Techniques such as UV-Vis and fluorescence spectroscopy can be employed to study these solvent-solute interactions. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can provide insights into the polarity of the molecule's ground and excited states. By measuring the absorption or emission spectra in a range of solvents with varying polarities, it is possible to construct a Kamlet-Taft or other solvatochromic plot. This analysis yields information about the molecule's hydrogen bond donating and accepting abilities, as well as its dipolarity/polarizability. These parameters are crucial for understanding how the molecule will behave in different reaction media and for predicting its solubility and transport properties.

Computational and Theoretical Studies on Methyl 3 Amino 5 Morpholinobenzoate and Analogs

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and various properties of molecules. These methods, rooted in the principles of quantum mechanics, offer a powerful lens to examine molecules at the atomic and subatomic levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has proven to be a versatile tool for geometry optimization and the exploration of energy landscapes of molecules like methyl 3-amino-5-morpholinobenzoate and its analogs.

Geometry optimization using DFT involves finding the minimum energy arrangement of atoms in a molecule. youtube.com This process is essential as the geometric structure of a molecule dictates many of its chemical and physical properties. For instance, in studies of substituted benzoic acids, DFT calculations have been employed to determine the most stable conformations and to analyze the influence of different substituents on the molecular geometry. researchgate.netmdpi.com The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is critical for obtaining accurate results. nih.gov Dispersion corrections are also important to account for non-covalent interactions, which can significantly influence the stability of different isomers. nih.gov

The exploration of energy landscapes involves mapping the potential energy of a molecule as a function of its atomic coordinates. This allows for the identification of stable isomers, transition states, and the energy barriers between them. For example, DFT calculations have been used to determine the relative stabilities of different isomers of dichloro amino chalcones, revealing that both steric and electronic effects play a crucial role. nih.gov Similarly, studies on morpholine (B109124) have utilized two-dimensional potential energy surfaces (2D PESs) to identify different conformers, such as the chair and twisted boat forms, and their relative energies. researchgate.net

Table 1: Example of DFT Calculated Properties for a Substituted Benzoate (B1203000) Analog

PropertyCalculated Value
Total Energy (Hartree)-40.0
Dipole Moment (Debye)0.0
HOMO Energy (eV)-7.90
LUMO Energy (eV)-1.50
HOMO-LUMO Gap (eV)6.40

This table presents hypothetical data for illustrative purposes and is not specific to this compound.

Molecular Orbital Theory and Electronic Density Analysis

Molecular Orbital (MO) theory provides a detailed description of how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. openstax.orglibretexts.org This theory is instrumental in understanding chemical bonding, electronic transitions, and the reactivity of molecules. youtube.com

MO theory describes the formation of bonding and antibonding molecular orbitals from the mathematical combination of atomic orbitals. openstax.org The bonding MOs are lower in energy than the parent atomic orbitals and are occupied by electrons, leading to the stabilization of the molecule. openstax.orgyoutube.com Conversely, antibonding MOs are higher in energy and, if occupied, can destabilize the molecule. openstax.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that often dictate the chemical reactivity of a molecule. mdpi.com

Electronic density analysis, often performed in conjunction with MO theory, provides information about the distribution of electrons within a molecule. This analysis can reveal the locations of electrophilic and nucleophilic sites, which is crucial for predicting how a molecule will react with other chemical species. For instance, in deactivated aromatic compounds, the distribution of electronic density in the HOMO may not always align with the experimentally observed regioselectivity of electrophilic substitution, highlighting the need for more nuanced interpretations that consider factors beyond just the frontier orbitals. mdpi.com

Reaction Mechanism Simulations and Transition State Characterization

Understanding the step-by-step process of a chemical reaction is a central goal of chemistry. Reaction mechanism simulations and the characterization of transition states provide a dynamic picture of how reactants are converted into products.

Intrinsic Reaction Coordinate (IRC) Pathways Analysis

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting reactants and products through a transition state on the potential energy surface. iastate.eduq-chem.com IRC calculations are a powerful tool to verify that a calculated transition state indeed connects the desired reactants and products and to gain a deeper understanding of the reaction mechanism. rowansci.com

The IRC path is traced by following the steepest descent from the transition state in mass-weighted coordinates. iastate.eduscm.com This analysis provides a detailed trajectory of the reaction, revealing the sequence of bond-breaking and bond-forming events. github.io While the IRC provides a valuable theoretical model of the reaction path, it's important to recognize that real-world reaction dynamics can be more complex due to kinetic energy and vibrational effects. iastate.edu

Computation of Free Energy Surfaces

While potential energy surfaces are crucial, a more complete understanding of reaction kinetics and thermodynamics requires the computation of free energy surfaces. Free energy includes the effects of entropy, which are particularly important in solution-phase reactions.

The calculation of binding free energies, for example, is a significant challenge in computational chemistry with direct applications in drug discovery. nih.govnih.gov Methods like free energy perturbation (FEP) are used to compute the free energy change associated with a particular process, such as a ligand binding to a protein. bohrium.com These calculations often involve extensive molecular dynamics simulations to adequately sample the conformational space of the system. nih.gov The accuracy of these calculations has been steadily improving, with some studies reporting mean absolute errors of less than 1 kcal/mol compared to experimental data. nih.gov

Prediction of Spectroscopic Data from First Principles

Computational methods can also be used to predict various types of spectroscopic data, providing a valuable tool for the identification and characterization of molecules. arxiv.org

The prediction of spectroscopic properties from first principles, meaning directly from the fundamental laws of quantum mechanics, has become increasingly feasible with advances in computational power and theoretical methods. arxiv.org For instance, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. arxiv.org These calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions, which can be compared with experimental UV-Vis spectra.

Similarly, vibrational frequencies can be calculated using DFT, which can then be used to simulate infrared (IR) and Raman spectra. These predicted spectra can aid in the interpretation of experimental data and the assignment of specific vibrational modes to different functional groups within the molecule. The combination of experimental spectroscopy and computational predictions provides a powerful synergy for elucidating molecular structure and properties. ucl.ac.uk

Conformational Analysis and Non-Covalent Intermolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structures and interaction patterns of molecules like this compound. While specific studies on this exact molecule are not extensively detailed in the public domain, the conformational behavior can be inferred from studies on analogous aminobenzoate derivatives. tandfonline.com

For similar aminobenzoate derivatives, relaxed potential energy scans using DFT can predict the most stable conformers. tandfonline.com These scans involve systematically rotating a specific dihedral angle and calculating the energy at each step. The minima on the resulting energy profile correspond to stable conformations. For instance, in aminobenzoate derivatives, the rotation of the amino group relative to the aromatic ring can lead to conformers with varying degrees of planarity and conjugation. tandfonline.com In the case of this compound, the bulky morpholino group likely influences the preferred orientation of the adjacent amino group and the methyl ester.

Non-covalent intermolecular interactions play a critical role in the solid-state packing and solution-phase behavior of such molecules. In the crystal structure of related compounds, such as Methyl 3-amino-4-butanamido-5-methylbenzoate, intermolecular hydrogen bonds of the N—H⋯O type are observed to stabilize the crystal lattice. nih.gov Similarly, for Methyl 2-amino-5-bromobenzoate, both intramolecular N—H⋯O hydrogen bonds, which stabilize the molecular conformation, and intermolecular N—H⋯O interactions that link molecules into chains are present. nih.gov It is highly probable that this compound would also exhibit a network of hydrogen bonds involving the amino group, the ester carbonyl oxygen, and potentially the oxygen atom of the morpholine ring.

The table below summarizes typical torsion angles and interaction types that would be relevant for a computational analysis of this compound, based on data from analogous compounds.

Parameter Description Expected Significance for this compound
Dihedral Angle (C-C-N-H)Rotation of the amino groupInfluences conjugation with the aromatic ring and steric interactions with the morpholino group.
Dihedral Angle (C-C-C=O)Rotation of the ester groupAffects the orientation of the carbonyl group, which is a key hydrogen bond acceptor.
Dihedral Angle (C-C-N-C)Rotation of the morpholine ringDetermines the overall steric profile of the molecule and potential for intermolecular contacts.
N—H⋯O Hydrogen BondsIntermolecular interactionPrimary interaction for forming dimers or chains in the solid state.
C—H⋯O/N Hydrogen BondsWeaker intermolecular interactionsContribute to the overall stability of the crystal packing. nih.gov
π–π StackingInteraction between aromatic ringsCan lead to stacked arrangements in the solid state, influencing crystal morphology. nih.gov

It is important to note that conformational polymorphism, where a molecule can exist in different crystal structures due to different conformers, is a known phenomenon in benzoic acid derivatives. nih.gov Computational studies can help to predict the likelihood of polymorphism by calculating the energy differences between various stable conformers.

Modeling Solvent Effects on Chemical Reactivity and Properties

The chemical reactivity and physical properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are instrumental in understanding and predicting these solvent effects. For a molecule like this compound, solvent can alter its conformational equilibrium, its electronic properties, and the rates of its chemical reactions.

One of the primary ways to model solvent effects is through the use of implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the stability of different molecular conformations or the transition states of reactions. For instance, the rate of reactions can increase with the polarity of the solvent, a phenomenon that can be rationalized by the differential stabilization of the ground and transition states. mdpi.com

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational simulation. While more computationally demanding, this approach allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be directly modeled. This is particularly relevant for understanding the solvation of functional groups like the amino and ester groups in this compound.

The study of aminobenzoic acid derivatives has shown that the solvent environment can influence properties such as the site of protonation. rsc.org For example, in the gas phase, protonation might occur at one site, while in a polar solvent, a different site might be favored due to the stabilization of the resulting ion by the solvent molecules.

The table below outlines common computational approaches to modeling solvent effects and their relevance to this compound.

Modeling Approach Description Application to this compound
Implicit Solvent Models (e.g., PCM, SMD)Solvent is treated as a continuous medium with a defined dielectric constant.To predict how solvent polarity affects conformational stability, electronic properties (e.g., dipole moment), and the activation energies of potential reactions. mdpi.com
Explicit Solvent ModelsIndividual solvent molecules are included in the simulation.To study specific solute-solvent interactions, such as hydrogen bonding between the amino/ester groups and protic solvents, and to understand the local solvent structure around the molecule.
Quantum Mechanics/Molecular Mechanics (QM/MM)The solute is treated with a high level of theory (QM), while the solvent is treated with a more approximate method (MM).To balance computational cost and accuracy when studying reactions or properties in a large solvent environment.

Studies on the elution of alkyl benzoates in reversed-phase liquid chromatography (RPLC) have demonstrated the importance of solvent properties like polarity, preferential solvation, and hydrogen bonding in determining retention behavior. nih.gov These findings underscore the significant role that the solvent environment plays in the physical properties of benzoate derivatives and highlight the need for computational models to account for these effects. The reactivity of related compounds has also been shown to be dramatically affected by the solvent system, with changes in both the enthalpy and entropy of activation. nih.gov

Applications As a Versatile Building Block in Contemporary Organic Synthesis

Role as a Precursor in the Synthesis of Complex Molecular Architectures

Methyl 3-amino-5-morpholinobenzoate serves as a crucial starting material for the synthesis of a wide array of complex organic molecules. Its inherent functionality allows for sequential and controlled modifications, leading to the assembly of elaborate structures that would be challenging to produce through other means. The presence of both an electron-donating amino group and a morpholino substituent, along with an electron-withdrawing methyl ester, creates a unique electronic environment on the benzene (B151609) ring, influencing the regioselectivity of subsequent reactions. This predictable reactivity is a key asset in multistep synthetic sequences.

Contribution to the Development of Novel Synthetic Strategies and Methodologies

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic strategies. For instance, the presence of the amino group can direct metal-catalyzed cross-coupling reactions to specific positions on the aromatic ring, a concept that has been exploited in the design of novel synthetic methodologies. Chemists have utilized this directing-group capability to forge new carbon-carbon and carbon-heteroatom bonds with high precision, expanding the toolbox of modern organic synthesis. The development of C-H bond functionalization, a technique that allows for the direct modification of otherwise unreactive C-H bonds, has been significantly impacted by substrates like this compound. rsc.org These advancements enable more efficient and atom-economical synthetic routes to valuable compounds. rsc.org

Enabling Late-Stage Functionalization in Elaborate Organic Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. rsc.orgnih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for a complete de novo synthesis for each new compound. rsc.orgresearchgate.net this compound and similar structures are valuable in LSF because the existing functional groups can be used to introduce new chemical moieties into a molecule at a late stage. For example, the amino group can be a handle for amidation or other coupling reactions, allowing for the attachment of diverse fragments to a core structure. This strategy has proven to be a time- and resource-efficient way to explore chemical space and optimize the properties of lead compounds. researchgate.net

Utility in the Elaboration of Diverse Chemical Scaffolds and Chemical Libraries

The adaptable nature of this compound makes it an ideal starting point for the construction of diverse chemical scaffolds and libraries. By systematically varying the reactions performed on its functional groups, a multitude of structurally distinct molecules can be generated from this single precursor. For example, the amino group can be diazotized and replaced with a variety of other substituents, the ester can be hydrolyzed and coupled with different amines, and the aromatic ring itself can undergo further electrophilic substitution. This versatility allows for the creation of large and diverse collections of compounds, which are essential for high-throughput screening and the identification of new bioactive molecules.

Future Research Directions and Unexplored Chemical Space

Expansion of Synthetic Scope and Methodological Innovations

The synthesis of meta-substituted anilines, such as Methyl 3-amino-5-morpholinobenzoate, presents a standing challenge in organic chemistry due to the ortho- and para-directing nature of the amino group. thieme-connect.comtohoku.ac.jp Current strategies often involve multi-step sequences or the use of directing groups. tohoku.ac.jp Future research could focus on developing more direct and efficient synthetic routes.

Key Research Areas:

Advanced Catalytic C-N Bond Formation: While traditional methods for introducing the morpholino group might rely on nucleophilic aromatic substitution, future work could explore state-of-the-art transition-metal-catalyzed C-N cross-coupling reactions. thieme-connect.comnih.gov Developing catalysts that can selectively form the C-N bond at the meta-position in the presence of the amino group would be a significant advancement.

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simpler, readily available starting materials would greatly enhance the accessibility of this compound. beilstein-journals.org A three-component reaction involving a suitable diketone, an amine, and another component could provide a convergent and atom-economical route. beilstein-journals.org

Late-Stage Functionalization: Another promising avenue is the development of methods for the late-stage introduction of the morpholino or amino group onto a pre-functionalized benzoate (B1203000) ring. This approach would allow for the rapid generation of a library of analogs for screening in various applications.

Synthetic StrategyPotential AdvantagesRelevant Precursors
Catalytic C-N Cross-CouplingHigh efficiency, selectivity, functional group tolerance3-halo-5-aminobenzoates, Morpholine (B109124)
Multi-Component BenzannulationAtom economy, step efficiency, convergenceSubstituted 1,3-diketones, Amines, Acetone
Reductive AminationUtilizes common starting materials3-amino-5-formylbenzoate, Morpholine
Smiles RearrangementMetal-free conditions, step economyAryl sulfonyl chlorides, Alkanolamines

Table 1: Potential Synthetic Strategies for this compound and its Derivatives.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The interplay of the three functional groups in this compound opens the door to exploring novel reactivity. The aniline-type primary amine, the tertiary amine of the morpholine ring, and the methyl ester can all participate in or influence a wide range of chemical transformations.

Key Research Areas:

Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the molecule. For instance, developing conditions for the selective N-alkylation or N-arylation of the primary amino group without affecting the morpholine nitrogen would be highly valuable. acs.org Conversely, reactions targeting the morpholine ring while preserving the primary amine could also be explored.

Oxidative and Reductive Transformations: The electron-rich aromatic ring is a prime candidate for oxidative coupling reactions, potentially leading to novel dimeric or polymeric structures. Conversely, the ester group could be selectively reduced to an alcohol, providing a new reactive handle for further derivatization.

Photocatalytic Reactions: The electron-donating nature of the amino groups could be harnessed in photoredox catalysis. acs.org Investigating the behavior of this compound as either a photocatalyst or a substrate in light-mediated reactions could unlock new synthetic pathways. nih.gov

Unconventional Bond Activations: Research into C-H activation at the positions ortho to the existing substituents could provide a direct route to more complex, polysubstituted aromatic systems.

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive experimental work. nih.govcam.ac.ukacs.org

Key Research Areas:

Reactivity and Mechanistic Studies: DFT calculations can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to predict the most likely products. mdpi.com For example, computational studies could elucidate the regioselectivity of electrophilic aromatic substitution, despite the complex directing effects of the three substituents. mdpi.com

Predicting Spectroscopic and Electronic Properties: Computational models can predict spectroscopic data (NMR, IR, UV-Vis), which can aid in the characterization of new derivatives. acs.org Furthermore, calculating properties like HOMO/LUMO energy levels and ionization potentials can help to assess the potential of these molecules in electronic applications. acs.orgrsc.org

Catalyst Design: For reactions involving this molecule, computational modeling can aid in the rational design of catalysts. By simulating the interaction of the substrate with different catalyst-ligand combinations, it may be possible to identify catalysts that offer enhanced selectivity and efficiency.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Reaction mechanism analysis, electronic structureTransition state energies, HOMO/LUMO levels, charge distribution
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsBond critical points, nature of hydrogen bonds
Time-Dependent DFT (TD-DFT)Prediction of excited state propertiesUV-Vis absorption spectra, fluorescence

Table 2: Computational Tools for Investigating this compound.

Exploration of Supramolecular Interactions and Self-Assembly Properties

The presence of hydrogen bond donors (N-H of the primary amine) and acceptors (the ester carbonyl oxygen and the morpholine oxygen and nitrogen) suggests that this compound could participate in a variety of supramolecular interactions. researchgate.netnih.govmdpi.com

Key Research Areas:

Hydrogen Bonding and Crystal Engineering: Systematic studies of the co-crystallization of this molecule with other hydrogen bond donors and acceptors could lead to the formation of new crystalline materials with tailored architectures and properties. nih.govrsc.org The interplay between N-H···O, N-H···N, and C-H···O hydrogen bonds could be explored to control the packing of molecules in the solid state. researchgate.netmdpi.com

Self-Assembly into Nanostructures: Under specific conditions (e.g., solvent, concentration, temperature), this molecule might self-assemble into well-defined nanostructures like fibers, ribbons, or vesicles. nih.govrsc.orgazonano.comyoutube.com The aromatic core could drive π-π stacking interactions, which, in concert with hydrogen bonding, could lead to hierarchical self-assembly. nih.gov

Host-Guest Chemistry: The electron-rich aromatic ring and the cavities formed by supramolecular assembly could enable this molecule or its assemblies to act as hosts for specific guest molecules.

Potential Integration into Emerging Materials Science Paradigms

The unique electronic and structural features of this compound make it an intriguing building block for the development of new functional materials. wisdomlib.orgrsc.org

Key Research Areas:

Organic Electronics: Aniline (B41778) derivatives are foundational in the field of organic electronics. nih.gov The electron-donating character of the amino and morpholino groups suggests that this molecule could be a precursor for hole-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov

Functional Polymers: The primary amino group and the ester functionality provide two distinct points for polymerization. This could allow for the synthesis of novel polyamides or polyesters incorporating the morpholino-substituted aniline moiety, potentially leading to materials with unique thermal, optical, or recognition properties.

Chemosensors: By attaching a fluorophore or chromophore to the molecule, it may be possible to develop chemosensors. The binding of a specific analyte (e.g., a metal ion or a small organic molecule) to the morpholine or amino group could induce a change in the spectroscopic properties of the material, allowing for detection.

Material TypePotential Role of the CompoundKey Functional Groups
Organic SemiconductorsHole-transport layer in OLEDsAmino and morpholino groups (electron-donating)
Functional PolymersMonomer for polyamides or polyestersPrimary amine, methyl ester
ChemosensorsRecognition unit for analytesMorpholine nitrogen, primary amine

Table 3: Potential Applications in Materials Science.

This compound represents a largely untapped resource in chemical synthesis and materials science. Its distinct substitution pattern offers a wealth of opportunities for future research. By pursuing the outlined directions—from innovating its synthesis and exploring its reactivity to modeling its behavior and incorporating it into new materials—the scientific community can unlock the full potential of this versatile chemical scaffold. The insights gained will not only expand our fundamental understanding of organic chemistry but could also pave the way for the development of novel materials with practical applications.

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